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Introduction

AT7519 mesylate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases
(CDKs) that has been investigated for its therapeutic potential in various cancers.[1] Its
mechanism of action centers on the disruption of cell cycle regulation and transcriptional
processes, leading to cell cycle arrest and apoptosis in tumor cells.[1][2] This technical guide
provides an in-depth overview of the target profile and kinase selectivity of AT7519, supported
by quantitative data, detailed experimental methodologies, and visual representations of its
molecular interactions.

Target Profile and Kinase Selectivity

AT7519 is an ATP-competitive inhibitor of several CDKs, demonstrating potent activity against
key regulators of the cell cycle and transcription.[3] The inhibitory activity of AT7519 has been
characterized against a panel of kinases, revealing a multi-targeted profile with selectivity for
specific CDKs.

Quantitative Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of AT7519 against a range of
cyclin-dependent and other kinases.
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Kinase Target IC50 (nM) Assay Format
CDK1/Cyclin B 210 Radiometric
CDK2/Cyclin A 47 Radiometric
CDK3/Cyclin E >1000 Not Specified
CDK4/Cyclin D1 100 ELISA
CDK5/p35 <10 DELFIA
CDK®6/Cyclin D3 170 ELISA
CDK7/Cyclin H/IMAT1 >1000 Not Specified
CDK9/Cyclin T1 <10 Not Specified
GSK3p3 89 Radiometric
Aurora A >1000 Not Specified
Aurora B >1000 Not Specified
c-Src >10000 Not Specified
EGFR >10000 Not Specified
FGFR3 >10000 Not Specified
IR >10000 Not Specified
VEGFR1 >10000 Not Specified

Data compiled from multiple sources. Assay formats are specified where the information was

available.

Kinase Selectivity Profile

AT7519 demonstrates the highest potency against CDK2, CDK5, and CDK®9. Its activity against
CDK1, CDK4, and CDKG6 is also significant. Notably, it shows limited activity against CDK3 and
CDKY7 at concentrations up to 1000 nM. Outside of the CDK family, AT7519 exhibits inhibitory
activity against GSK3f. The compound is highly selective against a panel of other kinases,
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including Aurora kinases and various receptor tyrosine kinases, with IC50 values largely
exceeding 10,000 nM.

Mechanism of Action

AT7519 exerts its anti-cancer effects through a multi-pronged mechanism involving the
inhibition of both cell cycle progression and transcription.

Inhibition of Cell Cycle Progression

By targeting key cell cycle CDKs (CDK1, CDK2, CDK4, and CDK®6), AT7519 disrupts the
orderly progression of cells through the G1/S and G2/M phases.[2] Inhibition of CDK4 and
CDKG®6 prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining its
repressive grip on E2F transcription factors and thereby blocking entry into the S phase.
Inhibition of CDK2 further reinforces the G1/S checkpoint and is also crucial for S phase
progression. Finally, inhibition of CDK1, the engine of mitosis, leads to a G2/M arrest. This
multi-point blockade of the cell cycle is a key contributor to the anti-proliferative activity of
AT75109.
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AT7519 inhibits cell cycle progression by targeting multiple CDKs.

Inhibition of Transcription

AT7519 is a potent inhibitor of CDK9, a component of the positive transcription elongation
factor b (P-TEFb). CDKO plays a critical role in stimulating transcriptional elongation by
phosphorylating the C-terminal domain (CTD) of RNA polymerase Il (RNAPII). By inhibiting
CDK9, AT7519 prevents the phosphorylation of the RNAPII CTD, leading to a global
downregulation of transcription.[3] This is particularly detrimental to cancer cells, which are
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often highly dependent on the continuous transcription of short-lived anti-apoptotic proteins like
Mcl-1 and XIAP for their survival.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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